molecular formula C22H23BrN2O3S B10889957 1-(5-Bromo-2-methoxybenzyl)-4-(naphthalen-2-ylsulfonyl)piperazine

1-(5-Bromo-2-methoxybenzyl)-4-(naphthalen-2-ylsulfonyl)piperazine

Cat. No.: B10889957
M. Wt: 475.4 g/mol
InChI Key: SIRKLVUCHHCBFD-UHFFFAOYSA-N
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Description

1-(5-BROMO-2-METHOXYBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-BROMO-2-METHOXYBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of a bromine atom to the benzyl ring.

    Methoxylation: Addition of a methoxy group to the benzyl ring.

    Sulfonylation: Attachment of a naphthylsulfonyl group to the piperazine ring.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysis: Use of catalysts to speed up the reaction.

    Purification: Techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-BROMO-2-METHOXYBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles like amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could produce a variety of functionalized piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-BROMO-2-METHOXYBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE involves its interaction with specific molecular targets. These targets could include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces to modulate cellular responses.

    Pathways: Interference with signaling pathways that regulate cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

    1-(2-METHOXYBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE: Lacks the bromine atom.

    1-(5-BROMO-2-METHOXYBENZYL)-4-(NAPHTHYLSULFONYL)PIPERAZINE: Lacks the 2-naphthyl group.

Uniqueness

1-(5-BROMO-2-METHOXYBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE is unique due to the presence of both the bromine atom and the 2-naphthylsulfonyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C22H23BrN2O3S

Molecular Weight

475.4 g/mol

IUPAC Name

1-[(5-bromo-2-methoxyphenyl)methyl]-4-naphthalen-2-ylsulfonylpiperazine

InChI

InChI=1S/C22H23BrN2O3S/c1-28-22-9-7-20(23)14-19(22)16-24-10-12-25(13-11-24)29(26,27)21-8-6-17-4-2-3-5-18(17)15-21/h2-9,14-15H,10-13,16H2,1H3

InChI Key

SIRKLVUCHHCBFD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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